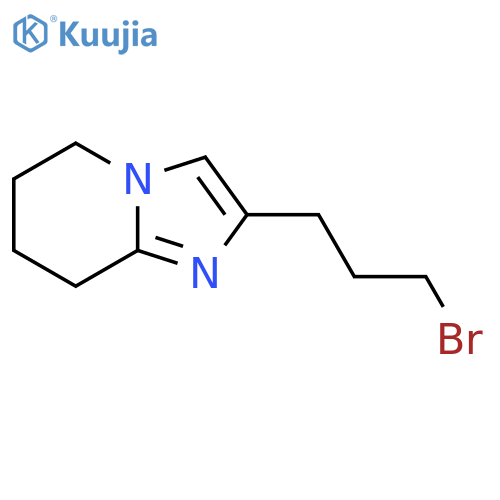

Cas no 2156250-59-6 (2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine)

2156250-59-6 structure

商品名:2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine

- 2156250-59-6

- 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

- EN300-1914120

-

- インチ: 1S/C10H15BrN2/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7H2

- InChIKey: UQGNHTLGSQUHKV-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1=CN2C(CCCC2)=N1

計算された属性

- せいみつぶんしりょう: 242.04186g/mol

- どういたいしつりょう: 242.04186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 17.8Ų

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914120-2.5g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1914120-5.0g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 5g |

$4806.0 | 2023-06-02 | ||

| Enamine | EN300-1914120-0.05g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1914120-1.0g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 1g |

$1658.0 | 2023-06-02 | ||

| Enamine | EN300-1914120-0.5g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1914120-5g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1914120-10.0g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 10g |

$7128.0 | 2023-06-02 | ||

| Enamine | EN300-1914120-0.25g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1914120-0.1g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1914120-1g |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |

2156250-59-6 | 1g |

$1272.0 | 2023-09-17 |

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2156250-59-6 (2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量